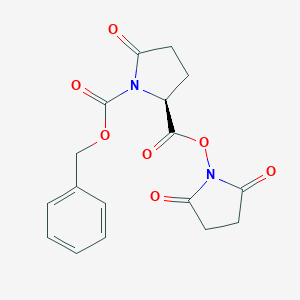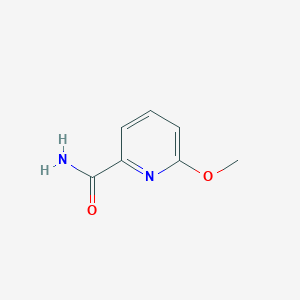
6-Methoxypicolinamide
Descripción general
Descripción
6-Methoxypicolinamide is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 . The IUPAC name for this compound is 6-methoxy-2-pyridinecarboxamide .
Molecular Structure Analysis
The InChI code for 6-Methoxypicolinamide is 1S/C7H8N2O2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
6-Methoxypicolinamide is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Antileishmanial Activity
6-Methoxypicolinamide derivatives have demonstrated notable efficacy in antileishmanial treatments. For instance, lepidines, a class of compounds including 6-methoxy-4-methyl-8-aminoquinoline derivatives, showed significant activity against Leishmania donovani in hamsters, greatly surpassing the standard treatment with meglumine antimoniate (Glucantime) (Kinnamon et al., 1978).
Neurogenic Potential and Pharmacological Characterization
A study investigated the neurogenic potential of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline) and melatonin-pinoline hybrids. These compounds, which are structurally related to serotonin, stimulated neurogenesis and neuronal maturation in vitro, potentially via serotonergic and melatonergic stimulation (de la Fuente Revenga et al., 2015).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) has been identified as a potent tubulin polymerization inhibitor. This compound exhibited significant antiproliferative activity toward human cancer cells and is suggested as a potential therapeutic agent for cancer (Minegishi et al., 2015).
Inhibitory Effects on Histone Deacetylase
A study developed 5-aroylindolyl-substituted hydroxamic acids, including a compound with a 6-methoxybenzoyl group, which showed selective inhibitory activity against histone deacetylase 6 (HDAC6). This inhibition could decrease phosphorylation and aggregation of tau proteins, suggesting potential applications in Alzheimer's disease treatment (Lee et al., 2018).
Serotinergic and Melatonergic Receptor Affinity
A synthesis study of 6-methoxyquinoline-3-carboxamides suggested that these compounds, including a tetrahydroquinoline scaffold, may bind similarly to serotonin, indicating potential uses in serotinergic and melatonergic receptor-related disorders (Hanna-Elias et al., 2009).
Biodegradation Potential
The biodegradation of picolinic acid, a related compound, by Rhodococcus sp. PA18, has been studied. This bacterium can metabolize picolinic acid to 6-hydroxypicolinic acid, highlighting its potential in environmental bioremediation (Zhang et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
6-methoxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOQIKOUXQYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603273 | |
| Record name | 6-Methoxypyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypicolinamide | |
CAS RN |
98276-69-8 | |
| Record name | 6-Methoxypyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







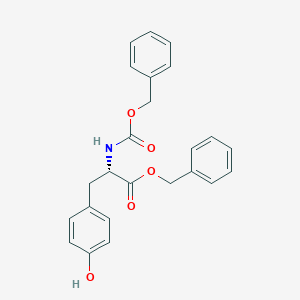
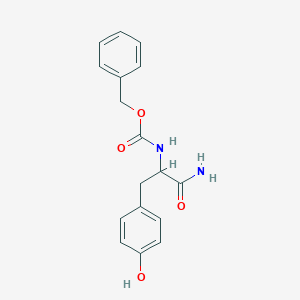
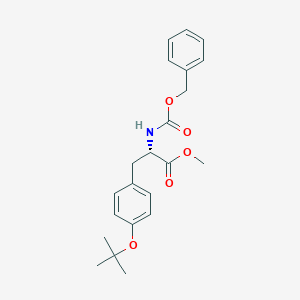
![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)
![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)



![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)
